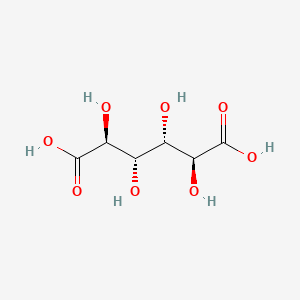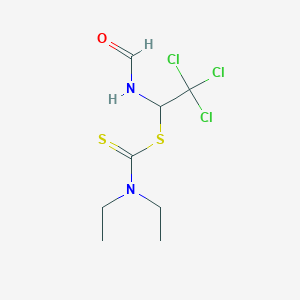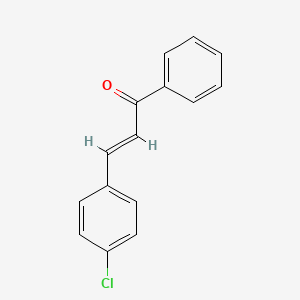
4-Chlorochalcone
Overview
Description
4-Chlorochalcone is a type of compound found in nature and is used in various scientific research applications. It has a wide range of biochemical and physiological effects and is used in the synthesis of many different compounds.
Scientific Research Applications
Acetylcholinesterase and Buthylcholinesterase Inhibitors
A study by Gao et al. (2016) explored the potential of tertiary amine derivatives of chlorochalcone, including 4-chlorochalcone, as inhibitors for acetylcholinesterase (AChE) and buthylcholinesterase (BuChE). These compounds demonstrated moderate to potent inhibitory activity against AChE, with some showing high selectivity for AChE over BuChE. The study emphasized the significant influence of the substituted position of chlorine and the alteration of the tertiary amine group on bioactivity (Gao et al., 2016).
Nonlinear Optical Properties
Prabu et al. (2014) conducted research on 4-methoxy-4′-chlorochalcone (4MCC), focusing on its nonlinear optical (NLO) properties. The study involved synthesizing good quality organic NLO crystals of 4MCC and investigating them using various spectroscopy techniques, including the second harmonic generation (SHG) efficiency, which was found to be greater than that of urea (Prabu et al., 2014).
Crystal Growth for Optoelectronic Applications
Patil and Dharmaprakash (2008) focused on the growth of organic second-order nonlinear optical single crystals of 2, 4, 5-Trimethoxy-4′-chlorochalcone. The crystals, characterized by Powder X-ray diffraction and UV–Vis–NIR analysis, confirmed their potential in nonlinear optical applications due to their confirmed SHG properties (Patil & Dharmaprakash, 2008).
Catalytic Transfer Hydrogenation
Nguyen et al. (2014) studied the reduction process of 4-benzyloxy-4′-chlorochalcone involving catalytic transfer hydrogenation. They developed a mathematical model to estimate model parameters according to time-dependent reduction data, finding that the conjugated alkene reduced fastest in most solvents. This study is crucial for understanding the solvent’s effect on competitive reduction rates (Nguyen et al., 2014).
Characterization of Chlorochalcones
Costa et al. (2021) compared the molecular structure of two hydroxychlorochalcones, focusing on their planarity. Using Hirshfeld surface analysis, the study investigated the effect of ortho- and para-chlorine substitution on supramolecular arrangement and physical chemical properties. This research provides insights into the conformational stability due to the resonance effect produced by π electron displacements (Costa et al., 2021).
Mechanism of Action
Target of Action
Chalcones, the class of compounds to which 4-chlorochalcone belongs, have been reported to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
It’s known that chalcones can interact with their targets through various mechanisms, such as inhibition or activation of enzymes, modulation of receptor activity, and interference with membrane function . For instance, a series of hybrids made of 4′-chlorochalcone and the antimalarial drug chloroquine were designed and tested for their antimalarial efficacy against chloroquine-resistant strain (K1) of Plasmodium falciparum . Chloroquine interferes with the parasite detoxification process by inhibiting heme transformation into hemozoin .
Biochemical Pathways
Chalcones in general are known to affect multiple biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The physicochemical properties of this compound, such as its molecular weight (24270) and its solid form, may influence its ADME properties .
Result of Action
Chalcones have been reported to possess many beneficial biological effects including anti-inflammatory, antimicrobial, antifungal, antioxidant, cytotoxic, antitumor and chemopreventive activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other molecules can affect the compound’s activity. The compound’s physicochemical properties, such as its solubility and stability, can also be influenced by factors such as pH and temperature .
properties
| { "Design of the Synthesis Pathway": "The synthesis of 4-Chlorochalcone can be achieved through the Claisen-Schmidt condensation reaction between 4-chlorobenzaldehyde and acetophenone in the presence of a base.", "Starting Materials": [ "4-chlorobenzaldehyde", "acetophenone", "base (such as sodium hydroxide or potassium hydroxide)", "solvent (such as ethanol or methanol)" ], "Reaction": [ "Step 1: Dissolve 4-chlorobenzaldehyde and acetophenone in a solvent such as ethanol or methanol.", "Step 2: Add a base such as sodium hydroxide or potassium hydroxide to the solution.", "Step 3: Heat the mixture under reflux for several hours.", "Step 4: Allow the mixture to cool and then filter the resulting solid product.", "Step 5: Wash the solid product with a solvent such as ethanol or methanol to remove any impurities.", "Step 6: Dry the product under vacuum to obtain 4-Chlorochalcone as a yellow solid." ] } | |
CAS RN |
956-04-7 |
Molecular Formula |
C15H11ClO |
Molecular Weight |
242.70 g/mol |
IUPAC Name |
(Z)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H11ClO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-11H/b11-8- |
InChI Key |
ABGIIXRNMHUKII-FLIBITNWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C\C2=CC=C(C=C2)Cl |
SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl |
Other CAS RN |
22252-16-0 956-04-7 |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

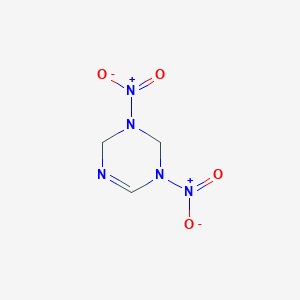

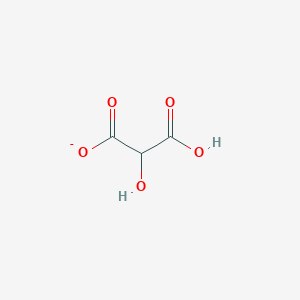
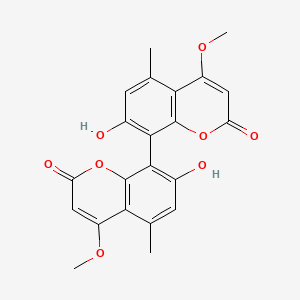

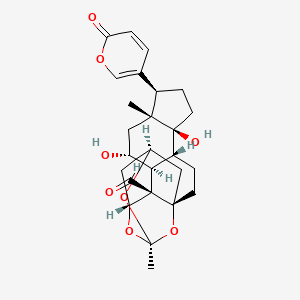
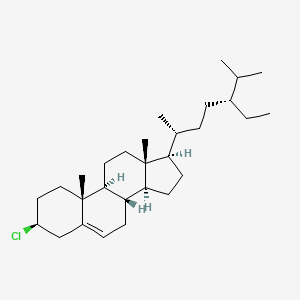
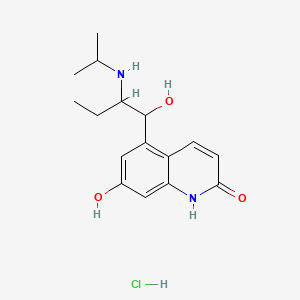
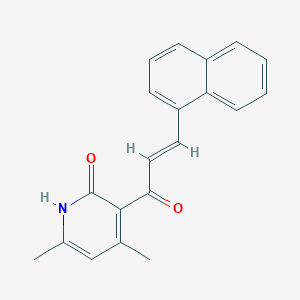
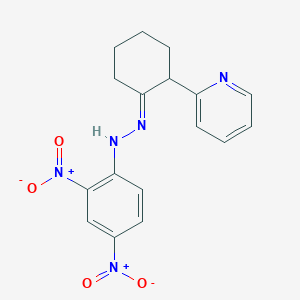
![(E)-1-(4-hydroxyphenyl)-3-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-3-nitrophenyl]prop-2-en-1-one](/img/structure/B1237637.png)
